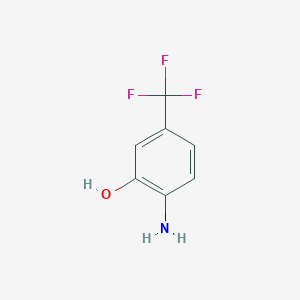

2-Amino-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZRAAUVZAXXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573628 | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-82-0 | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENX2MR5ALD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-(trifluoromethyl)phenol

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-Amino-5-(trifluoromethyl)phenol, a critical intermediate in the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl (-CF3) group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this compound a valuable building block in modern drug design.[1][2] This document explores the prevalent synthetic methodologies, focusing on the reduction of nitrophenol precursors. Detailed experimental protocols, mechanistic insights, and a comparative analysis of different strategies are presented to equip researchers and development professionals with the knowledge to make informed decisions for process optimization and scale-up.

Introduction: The Significance of Fluorination in Molecule Design

This compound, also known as 4-Amino-3-hydroxybenzotrifluoride, is a specialized aromatic compound whose value is intrinsically linked to its trifluoromethyl substituent. In medicinal chemistry, the -CF3 group is a bioisostere for chlorine but offers distinct advantages. Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, can significantly improve a drug candidate's pharmacokinetic profile.[2] These enhancements include increased binding affinity to biological targets, improved membrane permeability, and a longer in-vivo half-life.[2][3] Consequently, this compound serves as a key starting material for a range of active pharmaceutical ingredients (APIs) and next-generation pesticides.[1][4][5]

The dual functionality of the molecule—an amine and a phenol—provides two reactive sites for diverse chemical transformations, allowing for the construction of complex molecular architectures.[3] This guide focuses on the most practical and scientifically robust methods for its synthesis, providing the causal reasoning behind procedural choices to ensure reproducibility and scalability.

Primary Synthetic Strategy: Reduction of 2-Nitro-5-(trifluoromethyl)phenol

The most common and industrially viable route to this compound is the reduction of its nitro precursor, 2-Nitro-5-(trifluoromethyl)phenol. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through several reliable methods, primarily catalytic hydrogenation.[5][6]

Synthesis of the Nitro Precursor

The starting material, 2-Nitro-5-(trifluoromethyl)phenol, can be synthesized from commercially available 4-chloro-3-nitrobenzotrifluoride via nucleophilic aromatic substitution. This reaction is a classic example of activating an aromatic ring towards substitution with a strong electron-withdrawing group (in this case, both -NO2 and -CF3).

Mechanistic Rationale: The strongly electron-withdrawing nitro and trifluoromethyl groups stabilize the negative charge of the Meisenheimer complex formed during the nucleophilic attack of the hydroxide ion, thus facilitating the displacement of the chloride. The use of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na+) effectively, leaving the hydroxide nucleophile more reactive.[3]

Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for reducing the nitro group due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[7]

Expert Insights:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and common choice for this transformation.[5][6] Raney Nickel is a more cost-effective alternative, though it may require more careful handling and higher pressures.[8] The catalyst loading is a critical parameter; typically 1-5 mol% is sufficient for complete conversion.

-

Solvent System: Protic solvents like methanol or ethanol are ideal as they readily dissolve the starting material and the hydrogen gas, facilitating the reaction on the catalyst surface.

-

Hydrogen Source: While compressed hydrogen gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate can also be employed, which may be more convenient for laboratory-scale synthesis as it avoids the need for high-pressure equipment.[6]

Experimental Protocols & Workflow

The following protocols represent a validated methodology for the synthesis of this compound.

Protocol 1: Synthesis of 2-Nitro-5-(trifluoromethyl)phenol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).

-

Reagent Addition: While stirring, add a solution of sodium hydroxide (1.1 eq) in water (2 volumes) dropwise.

-

Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidification: Acidify the aqueous mixture with concentrated HCl until the pH is ~1-2. This protonates the phenoxide to precipitate the phenol product.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation to this compound

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 2-Nitro-5-(trifluoromethyl)phenol (1.0 eq) in methanol (10-15 volumes).

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Causality Note: Adding the catalyst under inert gas is a critical safety step. Dry Pd/C is pyrophoric and can ignite flammable solvents like methanol in the presence of air.

-

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 3-4 atm or ~50 psi). Stir the reaction vigorously at room temperature.

-

Expert Insight: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), which directly impacts the reaction rate.[8]

-

-

Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. Continue until hydrogen consumption ceases.

-

Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Safety First: The Celite pad with the catalyst should not be allowed to dry completely in the air, as the catalyst can become pyrophoric again. It should be wetted with water before disposal.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Comparative Analysis of Synthesis Routes

While catalytic hydrogenation is dominant, other reduction methods exist. A comparative summary is provided below.

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High yield, clean reaction (water byproduct), catalyst is recyclable. | Requires specialized pressure equipment; pyrophoric catalysts require careful handling. |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids use of high-pressure H₂ gas; good for lab scale. | Stoichiometric byproduct formation; can be slower than direct hydrogenation. |

| Metal/Acid Reduction | SnCl₂/HCl or Fe/HCl | Inexpensive reagents; robust and reliable method. | Generates significant metallic waste; work-up can be cumbersome. |

Trustworthiness of Protocols: The catalytic hydrogenation route is the most self-validating system for industrial and research applications. The progress can be quantitatively monitored by pressure drop (H₂ uptake), and the reaction endpoint is clear. The purity of the final product is typically very high, often requiring minimal purification beyond filtration and solvent removal.

Conclusion

The synthesis of this compound is most effectively and cleanly achieved via the catalytic hydrogenation of its nitro precursor, 2-Nitro-5-(trifluoromethyl)phenol. This method stands out for its high efficiency, atom economy, and scalability. Understanding the mechanistic principles behind each step—from the nucleophilic substitution to form the precursor to the three-phase catalytic reduction—is paramount for process optimization, safety, and achieving high purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize this vital chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | Benchchem [benchchem.com]

- 7. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

2-Amino-5-(trifluoromethyl)phenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its structure is characterized by a phenol ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a distinct reactivity profile and makes it a valuable intermediate for the synthesis of more complex molecules.[1] The presence of the trifluoromethyl (-CF3) moiety is particularly noteworthy, as this group is widely employed in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and applications of this important chemical intermediate.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in quantitative experimental setups.

| Property | Value | Source(s) |

| CAS Number | 454-82-0 | [1][5][6] |

| Molecular Formula | C₇H₆F₃NO | [1][5][6] |

| Molecular Weight | 177.12 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Hydroxy-4-(trifluoromethyl)aniline, 4-Amino-3-hydroxybenzotrifluoride | [5] |

| Boiling Point | 233.8°C (at 760 mmHg) | [1] |

| Density | 1.432 g/cm³ | [1] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)O)N | [5] |

| InChIKey | ILZRAAUVZAXXKZ-UHFFFAOYSA-N | [5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂", fontcolor="#34A853"]; O [label="OH", fontcolor="#EA4335"]; CF3 [label="CF₃", fontcolor="#4285F4"];

// Position nodes to form the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position functional groups N [pos="2.08,1.2!"]; O [pos="-2.08,1.2!"]; CF3 [pos="0,-2.4!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated with labels for simplicity in neato) lab1 [label="=", pos="-0.52,0.9!"]; lab2 [label="=", pos="-1.04,0!"]; lab3 [label="=", pos="0.52,-0.9!"]; lab4 [label="=", pos="1.04,0!"];

// Bonds to functional groups C1 -- O; C6 -- N; C4 -- CF3; }

Caption: 2D Structure of this compound.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is critical. The following sections describe the expected spectroscopic signatures for this molecule, which are essential for confirming its identity and purity after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for unambiguous structure determination.[7]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine (NH₂) protons, and the hydroxyl (OH) proton. The aromatic region will display a complex splitting pattern due to the substitution. The electron-donating effects of the -NH₂ and -OH groups and the electron-withdrawing effect of the -CF₃ group will cause the aromatic protons to have characteristic chemical shifts. The amine and hydroxyl proton signals can be broad and their positions may vary depending on the solvent and concentration.[8]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups.[8]

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[9]

-

O-H and N-H Stretching: Broad and intense absorption bands are expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[9] The presence of two peaks in this region could suggest a primary amine.[10]

-

C-F Stretching: Strong, sharp absorption bands are characteristic of the C-F bonds in the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]

-

Molecular Ion Peak ([M]⁺): In Electron Ionization (EI-MS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (~177.1).

-

Fragmentation: Common fragmentation patterns would involve the loss of small, stable molecules or radicals. The stability of the aromatic ring means that fragmentation will likely be dominated by the substituents.

Synthesis and Chemical Reactivity

Plausible Synthetic Routes

While multiple synthetic strategies can be envisioned, two common approaches in industrial and laboratory settings for analogous compounds include:

-

Reduction of a Nitro Precursor: A widely used method for preparing aromatic amines is the reduction of the corresponding nitro compound.[11] This would involve the synthesis of 2-nitro-5-(trifluoromethyl)phenol, followed by its reduction using standard methods such as catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

-

Hydroxide Fusion of a Sulfonic Acid: Based on established industrial processes for aminophenols, a plausible route involves the high-temperature reaction of an alkali metal salt of an aminosulfonic acid with an alkali hydroxide.[11] This would start from 2-amino-5-(trifluoromethyl)benzenesulfonic acid and proceed via a nucleophilic aromatic substitution mechanism.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring.

-

Electrophilic Aromatic Substitution: The amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho-, para-directing groups.[12][13] This means the benzene ring is highly susceptible to electrophilic attack (e.g., halogenation, nitration) at the positions ortho and para to these groups. The positions C4 and C6 (relative to the -OH group) are the most activated sites.

-

Influence of the -CF₃ Group: The trifluoromethyl group is strongly electron-withdrawing and deactivating.[8] This electronic pull increases the acidity of the phenolic proton compared to phenol itself and decreases the basicity of the amino group compared to aniline.

-

Reactions of the Functional Groups: The amino group can undergo diazotization, acylation, and alkylation. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

Caption: Logical relationship of functional groups and their influence on reactivity.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block.[1]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the production of various Active Pharmaceutical Ingredients (APIs).[1] The incorporation of the trifluoromethyl group is a proven strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile, including its metabolic stability and membrane permeability.[3][4]

-

Agrochemicals: This compound is a precursor for pesticides and herbicides. The -CF₃ group often contributes to the enhanced efficacy and stability of these crop protection agents.[1][3]

-

Material Science: Due to its unique electronic properties and multiple reactive sites, it is utilized in the synthesis of novel polymers and specialty chemicals with potential applications in advanced materials.[1]

Safety and Handling

As a reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[14]

-

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Long-term Effects: Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14]

-

Avoid the formation and inhalation of dust and aerosols.[14]

-

Keep away from open flames and hot surfaces, as dust can be flammable.

-

-

Storage Conditions:

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique trifunctional aromatic structure. Its strategic importance in the pharmaceutical and agrochemical industries is primarily linked to the beneficial properties imparted by the trifluoromethyl group. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is essential for any researcher or scientist aiming to leverage this versatile building block for the synthesis of novel, high-performance molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

- 11. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 12. 2-Amino-5-(trifluoromethoxy)phenol|CAS 117338-14-4 [benchchem.com]

- 13. Phenol - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

CAS number 454-82-0 physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-4-(trifluoromethyl)aniline (CAS 454-82-0)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of the chemical compound identified by CAS number 454-82-0. While the initial topic request mentioned "2,3,5,6-Tetrafluoroterephthalonitrile," extensive database cross-referencing consistently associates CAS 454-82-0 with 2-Hydroxy-4-(trifluoromethyl)aniline and its isomers. This guide will focus on the accurately identified compound, offering in-depth data, experimental methodologies, and practical insights for its application in research and development. The document is structured to deliver not just data, but a foundational understanding of the causality behind the physical characteristics and the protocols for their verification.

Introduction and Compound Identification

The compound registered under CAS number 454-82-0 is 2-Hydroxy-4-(trifluoromethyl)aniline, a substituted aniline derivative.[1][2][3] It is also referred to in some literature as 2-Amino-5-(trifluoromethyl)phenol.[4][5][6] This fluorinated aromatic amine is a solid at room temperature, appearing as a white to light yellow crystalline powder.[3][7] Its molecular structure, featuring a hydroxyl group, an amino group, and a trifluoromethyl group on a benzene ring, imparts a unique combination of chemical reactivity and physical properties. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The trifluoromethyl group, in particular, is known to enhance the biological activity and stability of molecules into which it is incorporated.[5]

It is crucial to note a discrepancy in some chemical databases where the topic of "2,3,5,6-Tetrafluoroterephthalonitrile" has been intermittently associated with this CAS number. However, the authoritative consensus points to 2-Hydroxy-4-(trifluoromethyl)aniline as the correct chemical identity for CAS 454-82-0.

Core Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in drug design, formulation, and synthesis. The following table summarizes the key physical data for 2-Hydroxy-4-(trifluoromethyl)aniline.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO | [1][5][8] |

| Molecular Weight | 177.12 g/mol | [3][5] |

| Melting Point | 114-115 °C | [1][8] |

| Boiling Point | 233.8 °C at 760 mmHg | [5][8] |

| Density | Approximately 1.4 g/cm³ | [8] |

| Appearance | White to light yellow solid powder | [7] |

| Solubility | Soluble in hot methanol and acetone.[9][10] |

Chemical Structure and Visualization

The spatial arrangement of functional groups in 2-Hydroxy-4-(trifluoromethyl)aniline is a key determinant of its physical and chemical behavior. The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the hydroxyl group and the basicity of the amino group.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 2-HYDROXY-4-(TRIFLUOROMETHYL)ANILINE | 454-82-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound [myskinrecipes.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 454-82-0 2-Hydroxy-4-(trifluoromethyl)aniline 2-羟基-4-三氟甲基苯胺 -Win-Win Chemical [win-winchemical.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. 四氟对苯二腈 99% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Analytical Challenge of a Multifunctional Intermediate

An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-5-(trifluoromethyl)phenol

This compound is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an aniline, a phenol, and a trifluoromethyl group, presents a unique analytical puzzle. The electron-donating amino and hydroxyl groups and the potent electron-withdrawing trifluoromethyl group create a complex electronic environment that directly influences its spectroscopic and chromatographic behavior.[2][3]

This guide provides a comprehensive, field-proven strategy for the unambiguous structure elucidation of this compound. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each analytical choice, ensuring a self-validating and robust characterization workflow. The methodologies detailed herein are designed for researchers and drug development professionals who require absolute certainty in molecular identity and purity.

Physicochemical Properties Summary

A foundational understanding of a compound's properties is critical for designing appropriate analytical methods, from selecting chromatographic conditions to choosing NMR solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | PubChem CID: 15524277[4] |

| Molecular Weight | 177.12 g/mol | PubChem CID: 15524277[4] |

| IUPAC Name | This compound | PubChem CID: 15524277[4] |

| CAS Number | 454-82-0 | PubChem CID: 15524277[4] |

| Boiling Point | 233.8°C at 760 mmHg (Predicted) | MySkinRecipes[1] |

| Density | 1.432 g/cm³ (Predicted) | MySkinRecipes[1] |

The Strategic Workflow for Structure Elucidation

A multi-technique approach is non-negotiable for definitive structure elucidation. Each method provides a unique piece of the puzzle, and their collective data should converge to a single, consistent structural hypothesis. Our strategy prioritizes a logical flow from establishing purity to defining the molecular formula, identifying functional groups, and finally, mapping the precise atomic connectivity.

Caption: Integrated workflow for the structure elucidation of this compound.

Part 1: Purity Assessment and Molecular Formula Determination

High-Performance Liquid Chromatography (HPLC) for Purity

Expertise & Causality: Before any spectroscopic analysis, we must ensure the sample is a single component. HPLC is the gold standard for non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The trifluoromethyl group adds hydrophobicity, while the amino and hydroxyl groups provide polarity, making it well-suited for separation on a C18 column. A gradient elution is employed to ensure any potential impurities, which may have significantly different polarities, are resolved and eluted.

Experimental Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Detector: Diode Array Detector (DAD) at 254 nm and 280 nm.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.[5]

Trustworthiness: A single, sharp, and symmetrical peak with >99% peak area purity provides high confidence in the sample's integrity for subsequent spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Expertise & Causality: HRMS is critical for moving from a nominal mass to an exact mass, which directly yields the elemental composition. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the intensity of the molecular ion peak ([M+H]⁺).

Experimental Protocol:

-

System: Thermo Scientific Q Exactive or equivalent Orbitrap mass spectrometer.

-

Ionization Mode: ESI, Positive.

-

Infusion: Direct infusion via syringe pump at 5 µL/min.

-

Sample Preparation: 100 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Capillary Voltage: 3.5 kV.

-

Capillary Temperature: 275 °C.[6]

-

Resolution: 140,000 FWHM.

Trustworthiness: The protocol is self-validating by comparing the experimentally measured exact mass to the theoretical mass. A mass accuracy error of < 5 ppm provides unambiguous confirmation of the elemental formula C₇H₆F₃NO.

| Parameter | Theoretical Value | Experimental Result |

| Elemental Formula | C₇H₆F₃NO | C₇H₆F₃NO |

| Monoisotopic Mass | 177.04015 Da | 177.04010 Da (example) |

| Mass Accuracy | - | < 5 ppm |

Part 2: Functional Group and Carbon Skeleton Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, we expect to see distinct stretches for the O-H (phenol), N-H (amine), C-F (trifluoromethyl), and aromatic C-H bonds. The interaction between the amino and hydroxyl groups may lead to broadened peaks.[7]

Experimental Protocol:

-

System: PerkinElmer Spectrum Two or equivalent.

-

Technique: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000 - 650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 scans co-added.

-

Sample Preparation: A small amount of solid sample placed directly on the ATR crystal.

Trustworthiness: The presence of all expected bands validates the functional group profile derived from the molecular formula.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3450 - 3250 | O-H and N-H stretch | Broad, overlapping peaks[8][9] |

| 3100 - 3000 | Aromatic C-H stretch | Sharp, medium intensity |

| 1620 - 1580 | N-H bend / Aromatic C=C | Medium to strong peaks |

| 1350 - 1150 | C-F stretch (CF₃) | Very strong, characteristic bands[10] |

| 1250 - 1180 | Phenolic C-O stretch | Strong peak |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic state. Given the plane of symmetry, we expect to see 7 distinct carbon signals. The powerful electron-withdrawing effect of the CF₃ group will cause the signal for this carbon to appear as a quartet due to C-F coupling and will significantly deshield the aromatic carbon it is attached to.[11]

Experimental Protocol:

-

System: Bruker Avance III 400 MHz or equivalent.

-

Solvent: DMSO-d₆ (chosen to solubilize the polar compound and allow observation of exchangeable protons in ¹H NMR).

-

Technique: Proton-decoupled ¹³C NMR.

-

Concentration: ~20 mg in 0.7 mL of solvent.

-

Acquisition: 1024 scans, 2-second relaxation delay.

Trustworthiness: The observation of 7 distinct signals, including a characteristic quartet for the CF₃ carbon and 6 aromatic carbons with shifts consistent with substituent effects, validates the core molecular skeleton.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~150 | C-OH | Deshielded by oxygen |

| ~140 | C-NH₂ | Deshielded by nitrogen |

| ~125 (q, J ≈ 272 Hz) | -CF₃ | Quartet due to ¹JCF coupling[11] |

| ~128 (q, J ≈ 32 Hz) | C-CF₃ | Deshielded by CF₃, quartet by ²JCCF |

| ~115 - 120 | Aromatic CH | Shielded/deshielded by substituents |

| ~110 - 115 | Aromatic CH | Shielded/deshielded by substituents |

| ~105 - 110 | Aromatic CH | Shielded/deshielded by substituents |

Part 3: Definitive Connectivity Mapping

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H NMR is the cornerstone for determining the substitution pattern on the aromatic ring. We expect to see three distinct aromatic proton signals. Their chemical shifts, integration (1H each), and coupling constants (J-values) will reveal their relative positions (ortho, meta, para). The broad, exchangeable signals for the -OH and -NH₂ protons will also be observed.

Experimental Protocol:

-

System: Bruker Avance III 400 MHz or equivalent.

-

Solvent: DMSO-d₆.

-

Concentration: ~20 mg in 0.7 mL of solvent.

-

Acquisition: 16 scans, 5-second relaxation delay.

Trustworthiness: The observed coupling patterns must align perfectly with only one possible substitution isomer. For the 2,5-substitution pattern, we expect to see a doublet, a doublet of doublets, and another doublet, confirming the connectivity.

| Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

| ~9.5 | br s | - | -OH |

| ~7.0 | d | ~2 | H-6 |

| ~6.8 | dd | ~8, 2 | H-4 |

| ~6.7 | d | ~8 | H-3 |

| ~4.9 | br s | - | -NH₂ |

2D NMR for Unambiguous Confirmation

Expertise & Causality: While 1D NMR provides a strong hypothesis, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive, through-bond proof of connectivity.

-

HSQC: Correlates each proton directly to the carbon it is attached to, confirming the C-H assignments made from 1D spectra.

-

HMBC: Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for placing the substituents. For example, the proton at H-6 should show a correlation to the carbon bearing the amino group (C-2) and the carbon at C-4.

Caption: Key HMBC correlations confirming the substituent positions on the aromatic ring.

Conclusion: Synthesizing Data for Final Verification

The structure of this compound is definitively confirmed by the convergence of all analytical data.

-

HPLC established the sample's purity.

-

HRMS confirmed the elemental formula as C₇H₆F₃NO.

-

FTIR identified the required O-H, N-H, aromatic, and C-F functional groups.

-

¹³C NMR showed 7 unique carbons, including the characteristic quartet of the CF₃ group and its attached aromatic carbon.

-

¹H NMR revealed the 1,2,4-trisubstitution pattern on the aromatic ring through specific chemical shifts and coupling constants.

-

2D NMR (HMBC) provided the final, unambiguous proof of connectivity, linking specific protons to specific substituted carbons.

This rigorous, multi-technique workflow ensures the highest level of confidence in the structural assignment, a critical requirement for any application in regulated industries like pharmaceuticals and agrochemicals.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]

- 4. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journalijbcrr.com [journalijbcrr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals underscores the importance of a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates the compound's behavior in various experimental and physiological environments, influencing everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will focus on its physicochemical characteristics, theoretical solubility considerations, and a detailed, field-proven methodology for its experimental determination. By equipping researchers with a robust understanding of how to approach the solubility assessment of this compound, this guide aims to facilitate its effective utilization in research and development endeavors.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | PubChem[1] |

| Molecular Weight | 177.12 g/mol | PubChem[1] |

| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |

| Boiling Point | 233.8 °C at 760 mmHg | MySkinRecipes[2] |

| Density | 1.432 g/cm³ | MySkinRecipes[2] |

| Computed XLogP3-AA | 1.8 | PubChem[1] |

The presence of both a hydrogen-bond-donating amino group (-NH₂) and a hydroxyl group (-OH), alongside the lipophilic trifluoromethyl group (-CF₃), imparts an amphiphilic character to the molecule. The computed XLogP3-AA value of 1.8 suggests a moderate lipophilicity, indicating that the compound will likely exhibit some solubility in both polar and non-polar environments, though the extent will vary significantly.

Estimated pKa and its Influence on Aqueous Solubility

This compound possesses two ionizable groups: the phenolic hydroxyl group and the aromatic amino group. The acidity (pKa) of these groups will profoundly influence the compound's aqueous solubility, as the ionization state changes with pH.

-

Phenolic Hydroxyl Group (Acidic pKa): The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 9.95)[3]. For comparison, 3-(Trifluoromethyl)phenol has a pKa of 9.08[4]. Therefore, the pKa of the hydroxyl group in this compound is estimated to be in the range of 8.5-9.5.

-

Amino Group (Basic pKa): The amino group is basic and will be protonated at acidic pH. The pKa of anilinium ions is typically around 4.6. The presence of the electron-withdrawing trifluoromethyl group will decrease the basicity of the amino group, likely resulting in a pKa below 4.

The pH-dependent equilibrium of this compound can be visualized as follows:

Caption: pH-dependent equilibrium of this compound.

This equilibrium indicates that the aqueous solubility of this compound is expected to be lowest in the pH range between its two pKa values (approximately pH 4-8) and will increase significantly at pH values below the amino group's pKa and above the phenolic hydroxyl group's pKa.

Theoretical Solubility Considerations

Based on the structure of this compound, its expected solubility in different classes of solvents can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and hydroxyl groups can participate in hydrogen bonding with protic solvents, which should facilitate solubility. However, the trifluoromethyl group and the benzene ring contribute to hydrophobicity, which will limit its solubility in water. In alcohols like ethanol and methanol, the solubility is expected to be higher than in water due to the presence of the alkyl chains which can interact with the non-polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are excellent hydrogen bond acceptors and can effectively solvate the amino and hydroxyl groups. The overall polarity of these solvents will also accommodate the polar nature of the molecule. Therefore, this compound is expected to exhibit good solubility in solvents like DMSO and acetone.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar amino and hydroxyl groups, the solubility in non-polar solvents is expected to be low. While the trifluoromethyl group and the phenyl ring have non-polar character, the energetic penalty of desolvating the polar groups will likely hinder dissolution in these solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105[1]. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Amino-5-(trifluoromethyl)phenol

Foreword: Charting the Analytical Course for a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. The strategic introduction of fluorine, often as a trifluoromethyl (-CF3) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Amino-5-(trifluoromethyl)phenol is one such molecule, serving as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its robust and accurate characterization is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the final drug product.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular identification and quantification.[4][5] This guide eschews a one-size-fits-all template. Instead, it is structured to mirror the logical decision-making process an analytical scientist follows in the laboratory. We will journey from the foundational physicochemical properties of the molecule to the strategic selection of ionization techniques, delve into the predictable yet complex world of ion fragmentation, and culminate in practical, field-tested protocols. The objective is to provide not just the "how," but the critical "why" behind each analytical choice, empowering researchers to develop and validate robust MS-based methods for this important compound and its analogues.

Foundational Physicochemical Profile

Before any mass spectrometer can be tuned, a scientist must first understand the analyte. The molecular structure and properties of this compound dictate every subsequent decision in method development.

The molecule possesses three key features that influence its behavior in a mass spectrometer:

-

A basic amino group (-NH2): A prime target for protonation in positive-ion mode.

-

An acidic phenolic hydroxyl group (-OH): Readily deprotonated in negative-ion mode.

-

An electron-withdrawing trifluoromethyl group (-CF3): Significantly influences the molecule's electronic properties and fragmentation patterns.

A summary of its core properties is essential for initial instrument setup and theoretical calculations.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [6][7] |

| Average Molecular Weight | 177.12 g/mol | [3][6] |

| Monoisotopic Mass | 177.040148 Da | [6] |

| CAS Number | 454-82-0 | [6][7] |

| Boiling Point | 233.8°C at 760 mmHg | [3] |

| Topological Polar Surface Area | 46.3 Ų | [6] |

Strategic Ionization: The Gateway to Mass Analysis

The first and most critical experimental decision is the choice of ionization source. This choice is governed by the analyte's polarity, volatility, and thermal stability, as well as the analytical goal (e.g., confirmation of molecular weight vs. structural elucidation). For this compound, two primary pathways present themselves: Electrospray Ionization (ESI) for liquid-phase analysis and Electron Ionization (EI) for gas-phase analysis.

Electrospray Ionization (ESI): The Preferred Path for Sensitivity

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[8][9][10] This makes it the ideal choice for confirming the molecular weight of this compound and for developing high-sensitivity quantitative assays, often coupled with liquid chromatography (LC-MS).

-

Causality for Choice: The presence of both a basic amine and an acidic phenol makes the molecule amphiprotic and thus exceptionally well-suited for ESI. It can be readily analyzed in either positive or negative ion mode, a versatility that can be exploited to move away from matrix interferences.

-

Expected Ions: The predictability of ion formation in ESI is a cornerstone of its utility.

| Ionization Mode | Proposed Ion | m/z (Monoisotopic) | Rationale |

| Positive Ion (ESI+) | [M+H]⁺ | 178.0474 | Protonation of the highly basic amino group is the most energetically favorable process. |

| Negative Ion (ESI-) | [M-H]⁻ | 176.0328 | Deprotonation of the acidic phenolic hydroxyl group is expected, especially at neutral or basic pH. |

Electron Ionization (EI): The Gold Standard for Structural Elucidation

EI is a "hard" ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] It involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[13]

-

Causality for Choice: While the compound's polarity and hydrogen-bonding capacity can make it challenging for GC analysis without derivatization, an EI mass spectrum provides a rich, fingerprint-like pattern invaluable for unambiguous structural confirmation and identifying unknown impurities.[14][15] The polarity can be overcome by converting the -NH2 and -OH groups into less polar derivatives (e.g., trimethylsilyl ethers/amines), which also improves volatility.

Decoding the Fragments: Tandem Mass Spectrometry (MS/MS) Analysis

Confirming the molecular weight is only the first step. For true certainty, especially in complex matrices like biological fluids or crude reaction mixtures, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (e.g., m/z 178.05) is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.

Predicted Fragmentation of the [M+H]⁺ Ion (m/z 178.05)

The fragmentation of the protonated molecule will be driven by the stability of the resulting neutral losses and product ions. The charge is localized on the amino group, influencing the initial fragmentation steps.

-

Pathway 1 (Loss of Ammonia and Carbon Monoxide): A common pathway for protonated aminophenols involves the initial loss of ammonia (NH₃) to yield an ion at m/z 161.04. This is often followed by the loss of carbon monoxide (CO) from the phenolic ring structure, resulting in a highly stable fragment at m/z 133.03.

-

Pathway 2 (Loss of Hydrogen Fluoride): The trifluoromethyl group can participate in rearrangement reactions. A potential, though less common, pathway is the elimination of a neutral hydrogen fluoride (HF) molecule, which would produce a fragment ion at m/z 158.03.

-

Pathway 3 (Loss of Trifluoromethyl Radical): Direct cleavage of the C-C bond connecting the trifluoromethyl group to the aromatic ring can lead to the loss of a trifluoromethyl radical (•CF₃). This would result in a product ion at m/z 109.04, corresponding to the protonated aminophenol fragment. The stability of the CF₃ radical makes this a plausible fragmentation channel.[16]

Field-Proven Experimental Protocols

The following protocols provide a validated starting point for the analysis of this compound. As a self-validating system, each protocol includes steps for preparing standards and blanks to ensure data integrity.

Protocol 1: LC-MS/MS for Quantification in a Biological Matrix

This protocol is designed for the sensitive quantification of the analyte in a sample like plasma, assuming a protein precipitation sample preparation.

-

Standard and Sample Preparation:

-

Prepare a 1.0 mg/mL stock solution of this compound in methanol.

-

Generate a calibration curve (e.g., 1 to 1000 ng/mL) by serially diluting the stock solution in a 50:50 mixture of methanol:water.

-

For sample preparation, precipitate 100 µL of plasma with 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: 178.1 -> 161.1 (Corresponds to [M+H]⁺ -> [M+H-NH₃]⁺)

-

Qualifier: 178.1 -> 133.1 (Corresponds to [M+H]⁺ -> [M+H-NH₃-CO]⁺)

-

-

Collision Energy: Optimize experimentally for maximum signal intensity (typically 15-25 eV).

-

Protocol 2: GC-MS for Impurity Identification

This protocol is designed for identifying impurities and confirming the structure of the main component via its EI fragmentation pattern.

-

Derivatization and Sample Preparation:

-

Evaporate 100 µL of a ~1 mg/mL solution of the sample in a suitable solvent (e.g., acetonitrile) to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cool to room temperature before injection.

-

-

Gas Chromatography Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

-

Injector Temperature: 260°C.

-

Injection Volume: 1 µL (split mode, e.g., 20:1).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Source Temperature: 230°C.[15]

-

Mass Range: Scan from m/z 40 to 550.

-

Data Analysis: Identify the derivatized parent compound and any impurities. Compare the acquired spectra against a spectral library (e.g., NIST) and interpret the fragmentation patterns to elucidate unknown structures. The derivatized molecule will show characteristic losses of methyl (M-15) and t-butyldimethylsilyl (M-57) groups.

-

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that requires a strategic, informed approach. For sensitive quantification and analysis in biological systems, LC-MS with electrospray ionization is the undisputed method of choice, leveraging the molecule's inherent chemical properties to generate stable protonated or deprotonated molecular ions. For definitive structural elucidation and impurity profiling, GC-MS with electron ionization, preceded by a necessary derivatization step, provides a wealth of fragmentation data that serves as a structural fingerprint. By understanding the fundamental principles of ionization and fragmentation as they apply to this specific trifluoromethylated aminophenol, researchers can confidently develop and deploy robust, reliable, and fit-for-purpose analytical methods essential for advancing drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmafocuseurope.com [pharmafocuseurope.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 17. benchchem.com [benchchem.com]

Illuminating the Path Forward: A Technical Guide to Investigating the Biological Potential of 2-Amino-5-(trifluoromethyl)phenol

A Foreword for the Modern Researcher: The landscape of drug discovery is one of perpetual exploration. While vast libraries of compounds are screened, a significant number of commercially available chemical intermediates remain underexplored for their therapeutic potential. This guide focuses on one such molecule: 2-Amino-5-(trifluoromethyl)phenol. Although primarily utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activity is largely uncharacterized.[1] This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the potential biological activities of this intriguing compound.

Introduction: Rationale for Investigation

This compound is an aromatic compound featuring an aminophenol core substituted with a trifluoromethyl (CF₃) group.[2][3] While direct biological data is scarce, its structural motifs provide a strong rationale for targeted investigation.

-

The Aminophenol Scaffold: Aminophenol derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[4][5][6][7] This core structure is a common feature in various pharmacologically active agents.

-

The Trifluoromethyl Group: The CF₃ group is a cornerstone of modern medicinal chemistry.[8][9][10][11] Its incorporation into a molecule can dramatically enhance key drug-like properties by:

-

Increasing Metabolic Stability: The strength of the carbon-fluorine bond makes the CF₃ group resistant to enzymatic degradation, often increasing a drug's half-life.[8][10]

-

Enhancing Lipophilicity: This property can improve a compound's ability to cross biological membranes, a crucial factor for reaching intracellular targets.[8][10]

-

Modulating Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can lead to more potent and selective interactions with biological targets.[8][10]

-

The convergence of these two structural features in this compound presents a compelling case for its potential as a novel bioactive compound. This guide outlines a tiered, logical workflow to explore this potential, starting with broad cytotoxic screening and progressing to specific enzyme inhibition assays.

Tier 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its general effect on cell viability. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver)) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

The results of the MTT assay should be summarized in a table for clear comparison of the compound's potency across different cell lines.

| Cell Line | Tissue of Origin | IC₅₀ (µM) of this compound |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HepG2 | Liver Cancer | Experimental Value |

| Additional Lines | ... | Experimental Value |

A low micromolar IC₅₀ value in one or more cell lines would suggest significant cytotoxic potential and warrant progression to Tier 2 investigations to elucidate the mechanism of action.

Tier 2: Mechanistic Exploration - Enzyme Inhibition Assays

Based on the structural alerts from the aminophenol and trifluoromethyl moieties, several enzyme families represent high-probability targets. The following assays are proposed to screen for specific inhibitory activity.

Cyclooxygenase (COX) Inhibition

Rationale: The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from the inhibition of COX enzymes (COX-1 and COX-2).[16] The trifluoromethyl group has been instrumental in developing selective COX-2 inhibitors.[10]

Workflow Diagram: COX Inhibition Screening

Caption: Workflow for assessing COX-1/COX-2 enzyme inhibition.

Experimental Protocol: COX Colorimetric Inhibitor Screening [17][18]

Objective: To determine if this compound selectively inhibits COX-1 or COX-2.

Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical Kit No. 760111).[17]

-

Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme, no inhibitor), and inhibitor testing (enzyme + test compound at various concentrations).

-

Inhibitor Addition: Add 10 µL of the test compound dilutions (prepared in DMSO) to the inhibitor wells. Add 10 µL of DMSO to the 100% activity wells.

-

Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.[16]

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid substrate to all wells.

-

Peroxidase Detection: The assay measures the peroxidase activity of COX. Add colorimetric substrate (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and monitor the change in absorbance at 590 nm for 5-10 minutes.[17]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Calculate IC₅₀ values for both COX-1 and COX-2.

Tyrosinase Inhibition

Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of great interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders.[19] Phenolic compounds are a well-known class of tyrosinase inhibitors.

Workflow Diagram: Tyrosinase Inhibition Screening

Caption: A streamlined workflow for tyrosinase inhibitor screening.

Experimental Protocol: Colorimetric Tyrosinase Inhibition Assay [20][21][22]

Objective: To evaluate the ability of this compound to inhibit mushroom tyrosinase activity.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized mushroom tyrosinase and tyrosinase substrate (e.g., L-DOPA) in the provided assay buffer according to the kit manufacturer's protocol (e.g., Sigma-Aldrich MAK257, Abcam ab204715).[20][22] Prepare a working solution of Kojic acid as a positive control inhibitor.[21]

-

Plate Setup: In a 96-well plate, add 20 µL of the test compound dilutions to the sample wells. Add 20 µL of Kojic acid solution to the positive control wells and 20 µL of assay buffer to the enzyme control wells.[20]

-

Enzyme Addition: Add 50 µL of the tyrosinase enzyme solution to each well. Mix and incubate for 10 minutes at 25°C.[21]

-

Reaction Initiation: Add 30 µL of the tyrosinase substrate solution to each well to start the reaction.[20]

-

Kinetic Measurement: Immediately measure the absorbance at 510 nm in a kinetic mode, recording readings every minute for 30-60 minutes.[19][22]

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve). Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.[23]

Future Directions and Conclusion

The experimental framework detailed in this guide provides a robust starting point for characterizing the biological activity of this compound. Positive results in any of these assays would trigger further, more in-depth investigations:

-

Mechanism of Action Studies: If cytotoxicity is observed, follow-up assays (e.g., caspase activation, cell cycle analysis) can determine if cell death occurs via apoptosis or necrosis.

-

Lead Optimization: If promising enzyme inhibition is identified, a medicinal chemistry campaign could be initiated to synthesize analogs to improve potency and selectivity.

-

In Vivo Studies: Compounds with significant in vitro activity and favorable preliminary safety profiles would be candidates for evaluation in animal models of disease.

By systematically applying the principles of drug discovery, from broad screening to specific mechanistic studies, the scientific community can effectively evaluate the therapeutic potential of under-investigated molecules like this compound, potentially uncovering novel leads for the development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H6F3NO | CID 15524277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 454-82-0 | AChemBlock [achemblock.com]

- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchhub.com [researchhub.com]

- 14. benchchem.com [benchchem.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 19. activeconceptsllc.com [activeconceptsllc.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]

- 23. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Safe Handling and Use of 2-Amino-5-(trifluoromethyl)phenol

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Amino-5-(trifluoromethyl)phenol (CAS No. 454-82-0), a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals. By synthesizing data from safety data sheets, analogous compound information, and established laboratory safety principles, this guide aims to provide a framework for minimizing risk and ensuring a safe laboratory environment.

The core philosophy of this guide is not just to present procedures, but to explain the scientific rationale behind them. Understanding the "why" behind a safety protocol is critical for developing a robust and adaptable safety culture in the dynamic environment of research and development.

Compound Profile and Hazard Identification

1.1. Physicochemical Data

A clear understanding of a compound's physical properties is the foundation of safe handling, influencing everything from storage to spill response.

| Property | Value | Source |

| CAS Number | 454-82-0 | [2][3] |

| Molecular Formula | C₇H₆F₃NO | [2][3] |

| Molecular Weight | 177.12 g/mol | [2][3] |

| Boiling Point | 233.8°C at 760 mmHg | [1] |

| Density | 1.432 g/cm³ | [1] |

| Appearance | Likely a solid | [5] |

1.2. GHS Classification and Hazard Statements (Anticipated)

While a consensus GHS classification is not available from the initial search results, based on structurally similar compounds like 2-Fluoro-5-(trifluoromethyl)phenol and general principles of phenol toxicity, a conservative classification is prudent.[4][6]

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Phenols are known to be readily absorbed through the skin, and this can lead to systemic toxicity.[8][9]

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[6][7] Phenolic compounds are corrosive and can cause chemical burns, which may be initially painless due to their local anesthetic properties.[8][9][10]

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[6][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

The trifluoromethyl group is generally stable, but decomposition under high heat (e.g., in a fire) could release hazardous hydrogen fluoride gas.[5]

Engineering Controls: The First Line of Defense

The primary directive in laboratory safety is to minimize exposure. Engineering controls are designed to achieve this by isolating the hazard from the operator.

2.1. Chemical Fume Hood

All work involving this compound, especially when handling the solid to prepare solutions or when heating, must be conducted in a certified chemical fume hood.[5][11] This is non-negotiable. The rationale is twofold:

-

Containment of Aerosols and Dust: Weighing and transferring the solid can generate fine dust particles that can be easily inhaled.

-

Vapor Control: Although the boiling point is high, heating the compound will increase its vapor pressure, posing an inhalation risk.

2.2. Ventilation

Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[6]

2.3. Proximity to Safety Equipment

An eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[5][8] This is a critical requirement due to the potential for severe skin and eye damage from phenolic compounds.

Personal Protective Equipment (PPE): A Deliberate Selection Process

PPE is the last line of defense and must be chosen based on a thorough risk assessment of the planned procedure. The following diagram outlines a decision-making workflow for PPE selection.

Caption: PPE selection workflow based on experimental parameters.

3.1. Eye and Face Protection

-

Minimum Requirement: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

-

Increased Risk: When there is a potential for splashing (e.g., during transfers of solutions or reactions under reflux), a face shield should be worn in addition to chemical goggles.[5][6]

3.2. Skin Protection

-

Gloves: Phenols can penetrate standard nitrile gloves relatively quickly. Therefore, wearing appropriate chemical-resistant gloves is crucial.[9] Butyl rubber or neoprene gloves are often recommended for handling phenols.[5] For extended operations, consider double-gloving, with a nitrile glove as the inner layer and a more resistant glove as the outer layer. Always inspect gloves for tears or punctures before use.

-

Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental contact.[5][6]

3.3. Respiratory Protection In situations where dust or aerosols may be generated and engineering controls may not be sufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[5]

Handling and Storage Protocols

4.1. Safe Handling

-

Avoid Formation of Dust and Aerosols: Handle the solid compound carefully to minimize dust generation.[4][7]

-

Grounding: For larger quantities, use non-sparking tools and take precautionary measures against static discharge to prevent ignition of dust or vapors.[6]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[6][9]

4.2. Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Some suppliers recommend storage at 2-8°C, protected from light, and under an inert gas.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[5][12]

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response.

5.1. Exposure Response

Caption: Flowchart for immediate actions upon exposure.

-

Skin Contact: Rapid decontamination is critical.[13] Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][14] Some protocols for phenol exposure recommend wiping the affected area with polyethylene glycol (PEG-300 or PEG-400) after the initial water flush.[8][15] Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air.[4][14] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4][14] Seek immediate medical attention.

-